Cas no 1804136-36-4 (1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one)

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one
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- インチ: 1S/C10H11ClO2/c1-2-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3
- InChIKey: URFPEUKEMPYYTB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CO)C(CC)=O
計算された属性
- 精确分子量: 198.045
- 同位素质量: 198.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- XLogP3: 1.8
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013031818-250mg |
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one |
1804136-36-4 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A013031818-500mg |
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one |
1804136-36-4 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A013031818-1g |
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one |
1804136-36-4 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-oneに関する追加情報
Introduction to 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one (CAS No. 1804136-36-4)
1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1804136-36-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propanone backbone substituted with a phenyl ring bearing both chloro and hydroxymethyl functional groups, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of these substituents imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The 3-Chloro-4-(hydroxymethyl)phenyl moiety is particularly noteworthy, as it introduces both electrophilic and nucleophilic centers within the aromatic system. The chloro group enhances electrophilic aromatic substitution reactions, while the hydroxymethyl group provides a site for hydrogen bonding interactions and further functionalization. This dual functionality has been exploited in various synthetic pathways, enabling the construction of more intricate molecules with tailored pharmacological profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one and its derivatives. Researchers have been investigating its role in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development into therapeutic interventions.
The synthesis of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one involves multi-step organic reactions, typically starting from commercially available aromatic precursors. Key steps include chlorination, hydroxylation, and condensation reactions to establish the desired connectivity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity. These techniques are crucial in ensuring the purity and scalability of the compound for subsequent biological evaluation.
One of the most compelling aspects of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one is its versatility as a building block in medicinal chemistry. By modifying either the chloro or hydroxymethyl group, or introducing additional substituents elsewhere in the molecule, chemists can generate a library of analogs with diverse biological activities. This approach allows for rapid screening and optimization of lead compounds, accelerating the drug discovery process.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings. The presence of both polar and non-polar regions in its structure allows it to interact effectively with a wide range of substrates, enhancing material performance.
Recent advancements in computational chemistry have further enhanced our understanding of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping to predict its efficacy and potential side effects. These computational tools are indispensable in modern drug discovery, allowing researchers to design experiments more efficiently and reduce experimental costs.
The environmental impact of synthesizing and using 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with broader sustainability goals in the chemical industry.
In conclusion,1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-1-one (CAS No. 1804136-36-4) represents a fascinating compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it a valuable asset for researchers seeking to develop novel therapeutics or advanced materials. As our understanding of its properties continues to grow, this molecule is poised to play an increasingly important role in scientific innovation.
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